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Compound of Interest

Compound Name:
4-Hydroxybenzylamine

hydrobromide

Cat. No.: B1271429 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Hydroxybenzylamine hydrobromide (C₇H₁₀BrNO), a key intermediate in pharmaceutical

synthesis. This document is intended for researchers, scientists, and drug development

professionals, offering a centralized resource for its structural elucidation through Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis.

Spectroscopic Data Summary
The following tables summarize the expected and observed spectroscopic data for 4-
Hydroxybenzylamine hydrobromide. Data for the corresponding free base, 4-

Hydroxybenzylamine, is provided for comparative purposes.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
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Assignment

4-

Hydroxybenzyla

mine (Free

Base)Chemical
Shift (δ) ppm

4-

Hydroxybenzyla

mine

HydrobromideP
redicted
Chemical Shift
(δ) ppm

Multiplicity Integration

Ar-H (ortho to -

OH)
~6.7-6.8 ~6.8-7.0 Doublet 2H

Ar-H (ortho to -

CH₂NH₂)
~7.1-7.2 ~7.2-7.4 Doublet 2H

-CH₂- ~3.7-3.8 ~4.0-4.2 Singlet 2H

-NH₂ / -NH₃⁺ Variable, broad ~8.0-8.5 (broad) Singlet (broad) 3H

-OH Variable, broad
~9.5-10.5

(broad)
Singlet (broad) 1H

Note: Predicted shifts for the hydrobromide salt are based on the expected deshielding effects

of protonation on the amine group and potential changes in hydrogen bonding.

Table 2: ¹³C NMR Spectroscopic Data

Assignment

4-Hydroxybenzylamine (Free

Base)Chemical Shift (δ)
ppm[1]

4-Hydroxybenzylamine

HydrobromidePredicted
Chemical Shift (δ) ppm

C-OH ~156 ~156-158

C-CH₂NH₂ ~131 ~128-130

Ar-CH (ortho to -OH) ~115 ~115-117

Ar-CH (ortho to -CH₂NH₂) ~128 ~129-131

-CH₂- ~45 ~43-45
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Note: Data for the free base was obtained from SpectraBase.[1] Predicted shifts for the

hydrobromide are based on minor expected inductive effects.

Table 3: IR Spectroscopic Data

Functional Group

4-

Hydroxybenzylamine

(Free

Base)Vibrational
Frequency (cm⁻¹)

4-

Hydroxybenzylamine

HydrobromideExpec
ted Vibrational
Frequency (cm⁻¹)

Appearance

O-H Stretch (Phenol) 3200-3600 3200-3600 Broad

N-H Stretch (Amine)
3300-3500 (two

bands)
2800-3200 (broad)

Broad (Ammonium

salt)

C-H Stretch

(Aromatic)
3000-3100 3000-3100 Sharp

C-H Stretch (Aliphatic) 2850-2950 2850-2950 Sharp

N-H Bend (Amine) 1590-1650 1500-1600 Medium

C=C Stretch

(Aromatic)
1450-1600 1450-1600 Medium

C-O Stretch (Phenol) 1200-1260 1200-1260 Strong

C-N Stretch 1020-1250 1020-1250 Medium

Note: The most significant change upon formation of the hydrobromide salt is the appearance

of a broad, strong absorption in the 2800-3200 cm⁻¹ region, characteristic of an ammonium

salt.

Table 4: Mass Spectrometry Data
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Ion Description Expected m/z

[M-Br]⁺ Molecular ion of the free base 123.07

[M-Br-NH₃]⁺
Loss of ammonia from the free

base
106.04

[C₇H₇O]⁺ Tropylium-like ion 107.05

[C₆H₆]⁺ Benzene-like fragment 78.05

Note: In a typical mass spectrometry experiment, the hydrobromide salt will likely dissociate,

and the resulting spectrum will correspond to the free base, 4-hydroxybenzylamine.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of 4-Hydroxybenzylamine hydrobromide for ¹H NMR and 20-

50 mg for ¹³C NMR.

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for

referencing (0 ppm).

Gently vortex the sample to ensure complete dissolution.

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

Insert the NMR tube into the spectrometer.
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Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field

to achieve homogeneity.

Acquire the ¹H and ¹³C NMR spectra using standard pulse programs.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Apply a baseline correction.

Calibrate the chemical shift scale using the internal standard.

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of 4-Hydroxybenzylamine hydrobromide with approximately 100-200 mg

of dry potassium bromide (KBr) powder using an agate mortar and pestle.[2]

Place the mixture into a pellet die and apply pressure with a hydraulic press to form a

transparent pellet.[2]

Data Acquisition:

Obtain a background spectrum of a blank KBr pellet.

Place the sample pellet in the sample holder of the FTIR instrument.

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Data Processing:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final transmittance or absorbance spectrum.
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Mass Spectrometry (MS)
Sample Introduction and Ionization:

Introduce a small amount of the sample into the mass spectrometer. For organic salts,

techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser

Desorption/Ionization (MALDI) are often suitable.

The sample is ionized, often leading to the dissociation of the hydrobromide salt and

protonation of the analyte to form [M+H]⁺, where M is the free base.

Mass Analysis:

The generated ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection:

An ion detector measures the abundance of ions at each m/z value, generating the mass

spectrum.

Visualized Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like 4-Hydroxybenzylamine hydrobromide.
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Caption: General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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